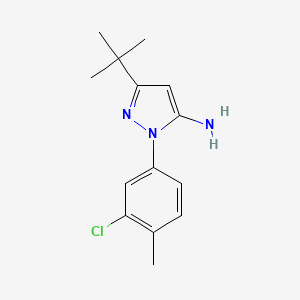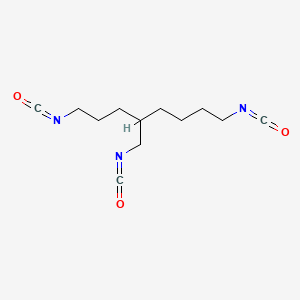
1,8-Diisocyanato-4-(isocyanatomethyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diisocyanato-4-(isocyanatomethyl)octane is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,8-Diisocyanato-4-(isocyanatomethyl)octane typically involves the reaction of octane derivatives with isocyanates under controlled conditions. The industrial production methods often include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
1,8-Diisocyanato-4-(isocyanatomethyl)octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions where the isocyanate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, hydrides, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,8-Diisocyanato-4-(isocyanatomethyl)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It plays a role in the formulation of certain pharmaceuticals and drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,8-Diisocyanato-4-(isocyanatomethyl)octane involves its reactive isocyanate groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to interact with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,8-Diisocyanato-4-(isocyanatomethyl)octane can be compared with other similar compounds such as:
1,6-Diisocyanatohexane: Known for its use in the production of polyurethanes.
1,4-Diisocyanatobutane: Utilized in the synthesis of elastomers and coatings.
1,8-Diisocyanatooctane: Similar in structure but differs in the position of isocyanate groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential.
Eigenschaften
CAS-Nummer |
79371-37-2 |
|---|---|
Molekularformel |
C12H17N3O3 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1,8-diisocyanato-4-(isocyanatomethyl)octane |
InChI |
InChI=1S/C12H17N3O3/c16-9-13-6-2-1-4-12(8-15-11-18)5-3-7-14-10-17/h12H,1-8H2 |
InChI-Schlüssel |
RHNNQENFSNOGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=C=O)CC(CCCN=C=O)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



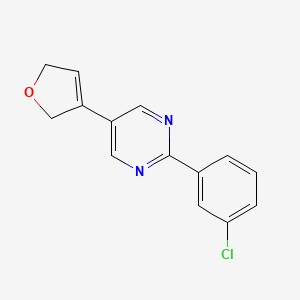
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)

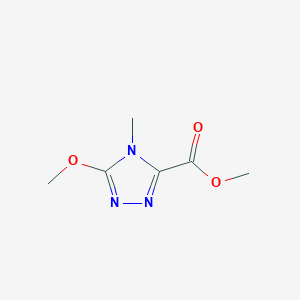
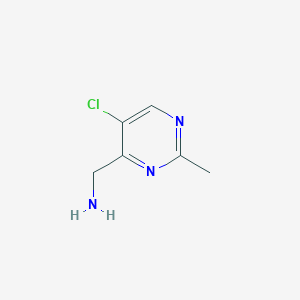
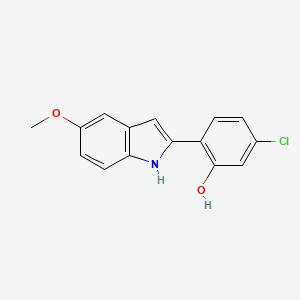
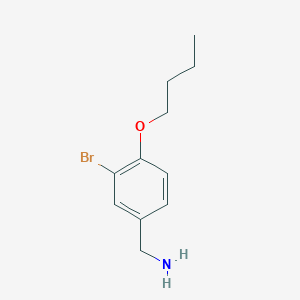
![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
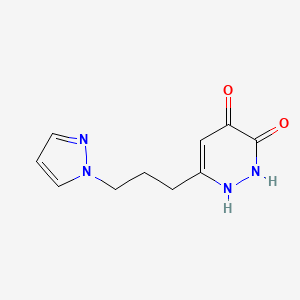
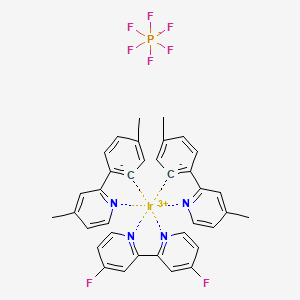
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
